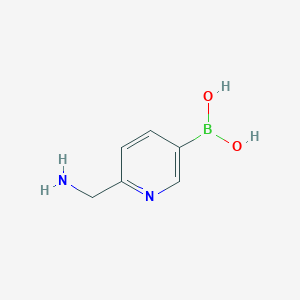

(6-(Aminomethyl)pyridin-3-yl)boronic acid

Description

Overview of Organoboron Compounds in Organic Synthesis

Organoboron compounds, particularly boronic acids and their esters, are foundational reagents in contemporary organic synthesis. Their rise to prominence is largely attributed to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govorganic-chemistry.org This reaction joins an organoboron species with an organic halide or triflate, and its discovery was recognized with the 2010 Nobel Prize in Chemistry. nih.gov

The utility of organoboron compounds stems from several advantageous properties:

Stability: They are generally stable to air and moisture, facilitating easier handling and storage compared to many other organometallic reagents. nih.gov

Low Toxicity: Boron-containing compounds are typically considered to have low toxicity, and the byproducts of their reactions are often environmentally benign. nih.gov

Functional Group Tolerance: Suzuki-Miyaura coupling reactions tolerate a wide variety of functional groups on both coupling partners, which is a significant advantage in the synthesis of complex molecules. snnu.edu.cn

Versatility: A vast array of boronic acids and their derivatives are commercially available or can be readily synthesized, providing access to a diverse range of molecular fragments. nih.govmdpi.com

These features have established organoboron compounds as indispensable tools for synthesizing biaryls, polyolefins, styrenes, and other critical structures found in pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Importance of Pyridine-Based Scaffolds in Molecular Design

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and drug design. Its prevalence in pharmaceuticals is due to a combination of its physicochemical properties and its ability to interact with biological targets. researchgate.netresearchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition and binding to proteins and enzymes. researchgate.net

Furthermore, the pyridine nucleus is a versatile synthetic handle. It can be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its biological activity, solubility, and metabolic stability. nih.gov The incorporation of a pyridine moiety can significantly influence a compound's pharmacokinetic profile. Its basicity and potential for salt formation can enhance water solubility, a key factor in drug formulation and bioavailability. researchgate.net Consequently, the pyridine scaffold is a core component of numerous FDA-approved drugs, including kinase inhibitors used in oncology.

Specific Research Focus on (6-(Aminomethyl)pyridin-3-yl)boronic Acid within the Broader Context

This compound is a bifunctional reagent that embodies the strategic advantages of both its constituent parts. It serves as a key building block for introducing a 6-(aminomethyl)pyridin-3-yl moiety into a target molecule. This specific substitution pattern is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for treating diseases such as cancer. researchgate.net

The compound's primary application is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The boronic acid group at the 3-position of the pyridine ring readily participates in the catalytic cycle to form a new carbon-carbon bond with an aryl or heteroaryl halide. Simultaneously, the aminomethyl group at the 6-position provides a point for further chemical modification or acts as a key pharmacophoric element for binding to biological targets.

While detailed, peer-reviewed synthetic procedures for this specific molecule are not extensively published, its preparation follows established methods for pyridinylboronic acids. These methods often involve halogen-metal exchange of a corresponding halopyridine precursor followed by borylation. mdpi.com The compound is often used in its more stable hydrochloride salt form in synthetic applications. achemblock.combldpharm.com Its significance lies not as an end-product, but as a crucial intermediate that enables the efficient assembly of complex, high-value molecules in drug discovery programs.

Properties

IUPAC Name |

[6-(aminomethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4,10-11H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVKNSMGGGIGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)CN)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Catalytic Applications of 6 Aminomethyl Pyridin 3 Yl Boronic Acid

Role in Cross-Coupling Reactions

(6-(Aminomethyl)pyridin-3-yl)boronic acid is a versatile heterocyclic organoboron compound that serves as a key building block in modern organic synthesis. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon (C-C) and carbon-heteroatom bonds. nih.gov The presence of both a nucleophilic boronic acid group and a functional aminomethyl-substituted pyridine (B92270) ring makes this reagent particularly valuable for introducing this specific heteroaryl motif into complex molecular architectures, such as pharmaceuticals and advanced materials. nih.govresearchgate.net Its application in reactions like the Suzuki-Miyaura coupling allows for the precise and efficient formation of biaryl and heteroaryl structures. researchgate.net

Suzuki-Miyaura Cross-Coupling with this compound

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, and it represents a primary application for this compound. rsc.orgdntb.gov.ua In this reaction, the boronic acid acts as the organoboron component, transferring its aminomethyl-pyridyl group to an organic halide or triflate in the presence of a palladium catalyst and a base. studfile.net This process is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts. researchgate.net

The critical step in the Suzuki-Miyaura catalytic cycle is transmetalation, where the organic moiety is transferred from the boron atom to the palladium(II) center. rsc.org While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the literature, its reactivity is governed by well-established general pathways for boronic acids. Two primary mechanisms are widely debated: the boronate pathway and the oxo-palladium pathway. researchgate.net

Boronate Pathway: In this mechanism, the boronic acid first reacts with the base (e.g., hydroxide) to form a tetracoordinate boronate species. This activated boronate is more nucleophilic than the neutral boronic acid, facilitating the transfer of the pyridyl group to the palladium complex.

Oxo-Palladium Pathway: This pathway involves the direct reaction of the neutral boronic acid with a palladium-hydroxide complex (LₙPd(II)-OH). The interaction leads to the formation of a Pd-O-B linkage, followed by the transfer of the organic group to palladium.

The prevailing pathway is highly dependent on the specific reaction conditions, including the choice of base, solvent, ligands, and the electronic properties of the boronic acid itself. researchgate.net The use of phase-transfer catalysts has been shown to enhance reaction rates by promoting a shift from an oxo-palladium to a boronate-based pathway. researchgate.net

Table 1: Comparison of Transmetalation Pathways in Suzuki-Miyaura Coupling

| Feature | Boronate Pathway | Oxo-Palladium Pathway |

|---|---|---|

| Boron Species | Activated tetracoordinate boronate [RB(OH)₃]⁻ | Neutral trigonal boronic acid RB(OH)₂ |

| Palladium Species | Halide or triflate complex, e.g., LₙPd(II)-X | Hydroxide complex, e.g., LₙPd(II)-OH |

| Key Interaction | Transfer from the more nucleophilic boronate | Formation of a Pd-O-B intermediate |

| Activation Step | Reaction of boronic acid with base | Formation of Pd-OH complex |

The efficiency and selectivity of the Suzuki-Miyaura coupling are heavily influenced by the choice of ligands coordinated to the palladium catalyst. Ligands, typically phosphines, modulate the electronic and steric properties of the metal center, impacting oxidative addition, transmetalation, and reductive elimination steps. snnu.edu.cnresearchgate.net For substrates like this compound, the presence of the pyridine nitrogen and the aminomethyl group introduces potential coordination sites that could interact with the palladium catalyst.

Careful ligand design is crucial to prevent catalyst inhibition or the formation of undesired complexes. The use of bulky and electron-rich phosphine (B1218219) ligands can accelerate reductive elimination and stabilize the active catalytic species, which is particularly important in challenging coupling reactions. nih.gov Catalyst optimization often involves screening various palladium precursors (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, Cs₂CO₃), and solvents to achieve reliable and high yields, especially when dealing with functionalized heterocyclic reagents. researchgate.net

The Suzuki-Miyaura reaction employing this compound facilitates the synthesis of a diverse range of 6-(aminomethyl)-3-arylpyridines. The reaction generally shows broad scope with respect to the coupling partner, tolerating a variety of aryl and heteroaryl halides (bromides, iodides) and triflates. The aminomethyl group is typically compatible with the reaction conditions.

However, limitations can arise. Steric hindrance on the coupling partner, particularly at the positions ortho to the halide, can significantly decrease the reaction rate and yield. beilstein-journals.org Furthermore, the electronic nature of the substituents on either coupling partner can influence reactivity. While metal-free methods for C-C bond formation involving boronic acids are emerging, they often have a different scope and mechanism compared to palladium-catalyzed processes. researchgate.net

Aminative Suzuki-Miyaura Coupling for C-N-C Linkage Formation

A groundbreaking advancement has been the development of the aminative Suzuki-Miyaura coupling, which transforms the traditional C-C bond formation into a C-N-C linkage. snnu.edu.cnresearchgate.net This innovative one-pot reaction incorporates a formal nitrene insertion process, converting the expected biaryl product into a diaryl amine. researchgate.netnih.gov The reaction utilizes the same starting materials as the conventional Suzuki-Miyaura coupling—an aryl halide and a boronic acid like this compound—but adds a nitrogen-atom insertion reagent. researchgate.net

This strategy effectively merges the synthetic pathways of the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions. snnu.edu.cn The process is enabled by a palladium catalyst system, often featuring a bulky ancillary phosphine ligand, which slows the rate of reductive elimination enough to allow for the nitrogen insertion to occur. snnu.edu.cnnih.gov This method demonstrates excellent functional group tolerance and is applicable to a wide array of boronic acids and aryl halides, providing a novel route to complex amine structures from readily available precursors. snnu.edu.cnresearchgate.net A photoinduced variant has also been developed to create C(sp²)-N-C(sp³) linkages. nih.gov

Table 2: Comparison of Conventional vs. Aminative Suzuki-Miyaura Coupling

| Feature | Conventional Suzuki-Miyaura | Aminative Suzuki-Miyaura |

|---|---|---|

| Starting Materials | Ar-X + Ar'-B(OH)₂ | Ar-X + Ar'-B(OH)₂ |

| Key Reagent | Palladium Catalyst + Base | Palladium Catalyst + Base + Amination Reagent |

| Bond Formed | C-C (Ar-Ar') | C-N-C (Ar-NH-Ar') |

| Product Type | Biaryl / Heterobiaryl | Diaryl Amine / Heteroarylamine |

| Conceptual Basis | Cross-coupling | Cross-coupling with N-atom insertion |

Integration into Multi-Component Reaction Systems

The versatility of boronic acids, including this compound, allows for their integration into multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a complex product. MCRs are highly valued for their efficiency and atom economy.

For instance, photoredox-catalyzed four-component reactions have been developed that utilize boronic acid derivatives as radical precursors. chemrxiv.org In such a system, a boronic acid, an amine, an aldehyde, and a styrene (B11656) derivative can be combined to synthesize complex secondary amines under mild, light-driven conditions. chemrxiv.org The boronic acid is activated to generate an alkyl radical, which then participates in a cascade of reactions. Although specific examples employing this compound in MCRs are not prominent, its structure is well-suited for inclusion in such advanced synthetic strategies to rapidly build molecular complexity.

Utilization in Acid Catalysis

Boronic acids, in general, are known to catalyze a variety of reactions through Lewis acid activation. rsc.org They can activate carbonyl compounds, alcohols, and carboxylic acids, facilitating transformations such as esterification, amidation, and dehydrative reactions. rsc.org The Lewis acidic boron center can coordinate to oxygen or nitrogen atoms, enhancing the electrophilicity of the substrate.

For this compound, it is hypothesized that the boronic acid group would be the primary site for acid catalysis. The adjacent aminomethyl group could potentially modulate the Lewis acidity of the boron center through intramolecular interactions or participate in the catalytic cycle by interacting with the substrate or reagents. However, no specific studies demonstrating these principles for this compound have been identified. Consequently, there is no data to populate a table on its performance in acid-catalyzed reactions.

Contributions to Asymmetric Synthesis Methodologies

The application of chiral boronic acids in asymmetric synthesis is a growing field of research. Chiral ligands can be incorporated into the boronic acid structure to create a chiral environment around the catalytic center, enabling enantioselective transformations. Given that this compound is achiral, its direct application in asymmetric catalysis would require its use in conjunction with a chiral auxiliary or co-catalyst.

Alternatively, the aminomethyl group could be a point for modification to introduce chirality. A chiral substituent on the nitrogen atom could potentially induce stereoselectivity in reactions catalyzed by the boronic acid. Again, the scientific literature lacks specific examples of such modifications or applications for this compound. Research into related chiral aminopyridine derivatives has shown potential in asymmetric catalysis, but direct extrapolation to this specific boronic acid is not feasible without supporting evidence. As a result, no data on its contributions to asymmetric synthesis methodologies can be presented.

Molecular Recognition and Sensing Applications of 6 Aminomethyl Pyridin 3 Yl Boronic Acid Derivatives

Principles of Boronic Acid-Polyol Interactions

The fundamental principle behind the sensing capabilities of (6-(Aminomethyl)pyridin-3-yl)boronic acid derivatives lies in the reversible covalent interaction between the boronic acid group and compounds containing cis-1,2- or 1,3-diols (polyols). This interaction leads to the formation of stable five- or six-membered cyclic boronate esters.

The boronic acid exists in equilibrium between a neutral, trigonal planar sp²-hybridized state and an anionic, tetrahedral sp³-hybridized state. The tetrahedral form is more reactive towards diols. The position of this equilibrium is pH-dependent, with the anionic form being favored at pH values above the pKa of the boronic acid. The formation of the boronate ester complex alters the electronic and structural properties of the boronic acid derivative, which can be harnessed to produce a detectable signal, such as a change in fluorescence. This pH-dependent binding is a critical factor in the design of sensors that operate under physiological conditions.

Design of this compound-Based Receptors

The rational design of receptors based on this compound is crucial for achieving high affinity and selectivity for target analytes. Key strategies involve the incorporation of multiple recognition sites and leveraging the inherent properties of the aminomethyl group.

Dual Recognition Site Strategies

To enhance binding affinity and selectivity beyond what is achievable with a single boronic acid group, researchers have developed receptors with dual recognition sites. rsc.org These strategies can involve:

Diboronic Acid Receptors: Incorporating two boronic acid groups into a single receptor molecule allows for the simultaneous binding to multiple diol units on a target saccharide. This cooperative binding significantly increases the association constant and can lead to enhanced selectivity for specific carbohydrates with the appropriate spacing of hydroxyl groups.

Monoboronic Acid Receptors with an Additional Binding Moiety: In this approach, the this compound is coupled with another recognition element. This second site can interact with another part of the target molecule through non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. This synergistic binding leads to a more stable complex and higher selectivity for the target analyte. rsc.org

Influence of the Aminomethyl Group on Binding Affinity and Selectivity

The aminomethyl group at the 6-position of the pyridine (B92270) ring plays a pivotal role in modulating the binding properties of the adjacent boronic acid. Its primary influence stems from its ability to lower the pKa of the boronic acid through an intramolecular interaction. The nitrogen atom of the aminomethyl group can form a dative bond with the boron atom, stabilizing the tetrahedral boronate state. This is particularly important for sensing applications under physiological conditions (pH ~7.4), where many simple boronic acids are not sufficiently ionized to bind diols effectively.

This intramolecular coordination enhances the Lewis acidity of the boron center, facilitating the formation of the boronate ester with polyols even at neutral pH. This leads to a significant increase in the binding affinity for saccharides compared to boronic acids lacking this feature. The precise positioning of the aminomethyl group relative to the boronic acid is critical for this effect.

Applications in Analytical Chemistry and Supramolecular Assemblies

The unique recognition properties of this compound derivatives have led to their application in various areas of analytical chemistry, particularly in the development of sensors for biologically relevant molecules.

Carbohydrate Sensing and Glycoprotein (B1211001) Manipulation

The strong and reversible binding of boronic acids to the cis-diol moieties of saccharides makes them excellent candidates for carbohydrate sensors. acs.org Fluorescent chemosensors incorporating the this compound scaffold can be designed to signal the presence of specific monosaccharides, such as glucose and fructose, through changes in their fluorescence intensity or wavelength. nih.govtheinstituteoffluorescence.com

The binding event alters the electronic properties of the fluorophore, leading to a measurable optical response. The selectivity of these sensors can be tuned by modifying the structure of the receptor to favor binding with the specific arrangement of hydroxyl groups on a particular sugar.

Beyond simple carbohydrate sensing, these boronic acid derivatives are also being explored for glycoprotein manipulation. researchgate.net The boronic acid can selectively bind to the glycan portions of glycoproteins, enabling their detection, purification, and manipulation. This has significant implications for proteomics and the study of diseases associated with aberrant glycosylation.

| Analyte | Sensor Type | Principle of Detection | Reference |

| Monosaccharides | Fluorescent Chemosensor | Change in fluorescence upon boronate ester formation | nih.govtheinstituteoffluorescence.com |

| Glycoproteins | Affinity Ligand | Selective binding to glycan moieties | researchgate.net |

Detection of Biologically Relevant Small Molecules

The sensing capabilities of this compound derivatives extend to other biologically important small molecules that contain diol functionalities. A key class of targets is the catecholamines, which include neurotransmitters such as dopamine, epinephrine, and norepinephrine. nih.govnih.gov

Integration of 6 Aminomethyl Pyridin 3 Yl Boronic Acid in Materials Science and Chemical Biology

Applications in Polymer Chemistry and Functional Materials

While specific examples of polymers incorporating (6-(Aminomethyl)pyridin-3-yl)boronic acid are not extensively documented in publicly available literature, the broader class of boronic acid-containing polymers provides a strong basis for understanding its potential applications. These polymers are renowned for their stimuli-responsive behavior, particularly their ability to form reversible covalent bonds with diols. This property is central to the development of "smart" materials that can respond to changes in their environment, such as pH or the presence of specific biomolecules like glucose. mdpi.comnih.gov

The incorporation of this compound into polymer chains could offer distinct advantages. The pyridine (B92270) ring can engage in various non-covalent interactions, including hydrogen bonding and pi-pi stacking, which can influence the polymer's self-assembly and mechanical properties. The aminomethyl group introduces a basic site, which can impact the polymer's solubility and responsiveness to pH.

Functional materials derived from such polymers could find applications in several areas:

Sensors: Polymers functionalized with this boronic acid could be used to create sensors for diol-containing molecules. The binding of a target molecule to the boronic acid group can induce a measurable change in the material's properties, such as its fluorescence or conductivity, allowing for sensitive and selective detection. mdpi.comnih.gov

Drug Delivery: The reversible nature of the boronic acid-diol interaction can be exploited for the development of controlled drug delivery systems. A drug containing a diol moiety could be loaded onto the polymer and released in response to a specific trigger, such as a change in pH or the presence of a target biomolecule.

Biomaterials: The ability of boronic acids to interact with the carbohydrate residues on cell surfaces makes them attractive for the development of new biomaterials for applications such as cell capture and tissue engineering. nih.gov

The synthesis of such functional polymers could be achieved through the polymerization of monomers derived from this compound or by grafting the compound onto existing polymer backbones. nih.gov

| Potential Application Area | Underlying Principle | Key Structural Feature Utilized |

| Chemical Sensors | Reversible covalent bonding with diols leading to a detectable signal change. | Boronic acid group |

| Controlled Drug Delivery | Stimuli-responsive release of diol-containing drugs. | Boronic acid group, Aminomethyl (pH-responsive) |

| Biomaterials | Interaction with cell surface carbohydrates. | Boronic acid group |

Role as a Chemical Probe in Biological Systems

The ability of the boronic acid moiety to interact with biologically relevant molecules has led to the exploration of this compound and its derivatives as chemical probes for interrogating biological systems.

Boronic acids are a well-established class of enzyme inhibitors, particularly for serine proteases. The mechanism of inhibition involves the formation of a stable, covalent adduct between the boron atom and the catalytic serine residue in the enzyme's active site. This tetrahedral intermediate mimics the transition state of the natural substrate, effectively blocking the enzyme's activity. nih.gov

The electrophilic nature of the boron atom in boronic acids makes it susceptible to nucleophilic attack by the hydroxyl group of the active site serine. The stability of the resulting complex is a key determinant of the inhibitor's potency. The pyridine ring and the aminomethyl group in this compound can play a crucial role in enhancing its inhibitory activity and specificity. These groups can form additional interactions, such as hydrogen bonds or electrostatic interactions, with other amino acid residues in the enzyme's active site, leading to a tighter binding affinity. nih.gov

Derivatives of this compound have been investigated as potential inhibitors for a range of enzymes, highlighting the versatility of this scaffold in drug discovery.

The this compound scaffold serves as a valuable building block for the design of more complex molecular probes. By attaching reporter groups, such as fluorophores, to this core structure, scientists can create tools to visualize and study biological processes.

The design of these molecular architectures often involves a modular approach, where the boronic acid acts as the recognition element for a specific biological target, and the reporter group provides a detectable signal. The linker connecting these two components can be varied to optimize the probe's properties, such as its solubility and cell permeability.

For example, a fluorescent probe based on this scaffold could be designed to bind to a specific glycoprotein (B1211001) on the surface of a cancer cell. Upon binding, the local environment of the fluorophore would change, leading to a change in its fluorescence emission. This would allow for the selective imaging of cancer cells. The aminomethyl and pyridine functionalities can be further modified to fine-tune the probe's affinity and selectivity for its target.

| Probe Component | Function | Relevant Moiety from this compound |

| Recognition Element | Binds to the biological target (e.g., enzyme, glycoprotein). | Boronic acid group |

| Reporter Group | Generates a detectable signal (e.g., fluorescence). | Attached to the scaffold |

| Linker | Connects the recognition element and reporter group. | Attached to the scaffold |

| Modulating Groups | Fine-tune affinity, selectivity, and pharmacokinetic properties. | Pyridine ring, Aminomethyl group |

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Transformations

The presence of both a boronic acid and an aminomethyl group on the pyridine (B92270) scaffold of (6-(Aminomethyl)pyridin-3-yl)boronic acid opens avenues for the development of novel catalytic transformations. The boronic acid moiety is a well-established participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. audreyli.comresearchgate.netnih.gov Future research is anticipated to explore the utility of this compound in synthesizing complex heteroarylpyridines. audreyli.comresearchgate.netnih.govworktribe.com

The aminomethyl group introduces a site for further functionalization, allowing for the attachment of various organic moieties. This could enable the creation of a library of derivatives with tailored electronic and steric properties for use in a range of catalytic applications. Moreover, the nitrogen atom of the aminomethyl group, along with the pyridine nitrogen, could act as a ligand for transition metals, potentially leading to the development of novel catalysts where the molecule itself is part of the catalytic system.

| Potential Catalytic Application | Role of this compound | Key Functional Groups Involved |

| Suzuki-Miyaura Cross-Coupling | Coupling partner | Boronic acid |

| Ligand for Transition Metal Catalysis | Ligand scaffold | Aminomethyl and pyridine nitrogen |

| Asymmetric Catalysis | Chiral ligand precursor | Aminomethyl group (after modification) |

Advanced Sensor Architectures with Enhanced Selectivity

Boronic acids are known for their ability to reversibly bind with diols, a property that has been extensively exploited in the design of sensors for carbohydrates and other biologically important molecules. rsc.orgrsc.org The development of advanced sensor architectures using this compound is a promising area of future research. The pyridine ring can act as a chromophore or fluorophore, and its electronic properties can be modulated by the aminomethyl and boronic acid substituents.

The interaction of the boronic acid group with analytes containing diol functionalities could lead to changes in the fluorescence or absorbance properties of the molecule, forming the basis for a sensing mechanism. rsc.org The aminomethyl group could be functionalized with other recognition elements to create sensors with dual-recognition capabilities, potentially leading to enhanced selectivity for specific analytes. rsc.org Furthermore, the pyridinium (B92312) moiety could be incorporated into more complex sensor designs, such as those involving internal charge transfer (ICT) mechanisms, for the detection of various sugars and their derivatives. nih.gov

| Potential Sensor Application | Sensing Mechanism | Target Analytes |

| Fluorescent Carbohydrate Sensing | Modulation of fluorescence upon diol binding | Glucose, fructose, etc. |

| Colorimetric Ion Detection | Color change upon ion coordination | Metal ions |

| Dual-Recognition Probes | Synergistic binding for enhanced selectivity | Biomolecules with specific functionalities |

Computational Approaches in Understanding Reactivity and Selectivity

Computational chemistry offers powerful tools to understand and predict the reactivity and selectivity of molecules like this compound. nih.govacs.org Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, reaction mechanisms, and thermodynamics of reactions involving this compound.

Future computational studies could focus on several key areas. For instance, modeling the transition states of Suzuki-Miyaura cross-coupling reactions involving this boronic acid could provide insights into the factors controlling reaction efficiency and selectivity. nih.gov Computational analysis of the binding interactions between the boronic acid moiety and various diols could aid in the rational design of more selective sensors. acs.org Furthermore, theoretical calculations can help in understanding the influence of the aminomethyl group and the pyridine ring on the acidity and reactivity of the boronic acid.

| Computational Approach | Research Focus | Potential Outcomes |

| Density Functional Theory (DFT) | Reaction mechanisms of catalytic transformations | Optimization of reaction conditions |

| Molecular Docking | Binding modes with target analytes | Design of highly selective sensors |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme inhibition studies | Development of new therapeutic agents |

Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, and the development of sustainable routes to this compound and its derivatives is a key future research direction. nih.govrsc.orgresearchgate.net This includes the use of environmentally benign solvents, minimizing waste, and employing energy-efficient reaction conditions.

Future research could explore multicomponent reactions as a green approach to synthesize complex molecules derived from this compound, as these reactions can reduce the number of synthetic steps and improve atom economy. nih.govresearchgate.net The use of phase-switching strategies, where the boronic acid functionality acts as a "tag" for easy product separation, could also be investigated to minimize the use of chromatography and organic solvents. acs.org Additionally, developing efficient methods for the ipso-hydroxylation of the boronic acid group could provide a green route to substituted pyridinols, which are valuable intermediates in medicinal chemistry. rsc.org

| Sustainable Approach | Description | Potential Benefits |

| Multicomponent Reactions | Combining three or more reactants in a single step | Reduced waste, increased efficiency |

| Phase-Switch Synthesis | Using the boronic acid as a handle for purification | Avoidance of chromatography, solvent reduction |

| Biocatalysis | Employing enzymes for synthesis and modification | Mild reaction conditions, high selectivity |

Q & A

Q. Q: What are the primary synthetic routes for (6-(aminomethyl)pyridin-3-yl)boronic acid, and what reagents are critical for optimizing yield?

A: A common method involves reacting 6-bromo-5-methylpyridin-3-amine with triisopropyl borate under inert nitrogen atmospheres. Key reagents include tetrahydrofuran (THF) as a solvent and palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling. Reaction conditions (temperature: 80–100°C, time: 12–24 hrs) and purification via column chromatography (silica gel, chloroform/methanol gradients) are critical for achieving >70% yields .

Advanced Synthesis

Q. Q: How can microwave-assisted synthesis improve the efficiency of boronic acid derivatives like this compound?

A: Microwave irradiation reduces reaction times (e.g., from 24 hrs to 2–4 hrs) and enhances yields (up to 90%) by enabling rapid, uniform heating. For example, coupling reactions using Pd(OAc)₂ in ethanol/water mixtures under microwave conditions (100°C, 150 W) minimize side products like boroxines .

Basic Characterization

Q. Q: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

A:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., aminomethyl at C6, boronic acid at C3). Key signals include δ 8.2–8.5 ppm (pyridine protons) and δ 3.5–4.0 ppm (aminomethyl group) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ = 153.08 g/mol) and detects isotopic patterns for boron .

Advanced Characterization

Q. Q: How can researchers resolve ambiguities in NMR spectra caused by boronic acid tautomerism?

A: Boronic acids exist in equilibrium between trigonal (boronic acid) and tetrahedral (boronate) forms. Techniques include:

- pH Adjustment: Acidic conditions (pH < 7) stabilize the boronic acid form, simplifying splitting patterns.

- ¹¹B NMR: Directly identifies boron coordination states (δ 28–32 ppm for trigonal planar boron) .

Reactivity in Cross-Coupling

Q. Q: What factors influence the efficiency of Suzuki-Miyaura couplings involving this compound?

A:

- Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring enhance electrophilicity, accelerating coupling rates .

- Catalyst Selection: PdCl₂(dppf) in dioxane/water mixtures minimizes dehalogenation side reactions .

- Base Choice: Potassium carbonate (K₂CO₃) outperforms NaHCO₃ in polar aprotic solvents (e.g., DMF) .

Applications in Medicinal Chemistry

Q. Q: How is this compound utilized in designing enzyme inhibitors or bioactive molecules?

A: The aminomethyl group enables hydrogen bonding with enzyme active sites. For example:

- Kinase Inhibitors: Derivatives inhibit tyrosine kinases by binding ATP pockets via boronic acid-mediated reversible interactions .

- Proteasome Inhibitors: Boronic acid acts as a nucleophile, covalently binding catalytic threonine residues .

Advanced Functional Group Effects

Q. Q: How do substituents (e.g., methyl vs. trifluoromethyl) on the pyridine ring alter reactivity in cross-couplings?

A:

| Substituent | Electronic Effect | Reaction Rate (Relative) |

|---|---|---|

| Methyl (CH₃) | Electron-donating | 1.0 (Baseline) |

| Trifluoromethyl (CF₃) | Electron-withdrawing | 2.5–3.0 |

| Data shows CF₃ groups increase electrophilicity, accelerating oxidative addition to Pd(0) catalysts . |

Addressing Data Contradictions

Q. Q: How should researchers reconcile conflicting literature reports on reaction yields or byproduct formation?

A: Common discrepancies arise from:

- Moisture Sensitivity: Boronic acids hydrolyze to boroxines; strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .

- Catalyst Purity: Impure Pd sources (e.g., Pd black) reduce coupling efficiency. Use commercially validated catalysts (e.g., PdCl₂(dtbpf)) .

Stability and Storage

Q. Q: What protocols ensure long-term stability of this compound in research settings?

A:

- Storage: Argon-purged vials at –20°C in desiccators (RH < 10%).

- Solubility: Dissolve in dry DMSO (10 mM) to prevent dimerization; avoid aqueous buffers unless immediately used .

Troubleshooting Coupling Failures

Q. Q: What steps diagnose failed Suzuki reactions with this boronic acid?

A:

NMR Analysis: Check for unreacted starting material (δ 7.5–8.5 ppm pyridine signals).

TLC Monitoring: Use UV-active stains (e.g., KMnO₄) to track reaction progress.

Leaching Tests: ICP-MS detects Pd catalyst residues in crude mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.